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Compound of Interest

Compound Name: 3-Chloro-1H-pyrazol-4-amine

Cat. No.: B176853 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the key spectroscopic data for the

heterocyclic compound 3-Chloro-1H-pyrazol-4-amine, a molecule of interest for researchers,

scientists, and professionals in the field of drug development and materials science. This

document presents a summary of nuclear magnetic resonance (NMR), infrared (IR)

spectroscopy, and mass spectrometry (MS) data, along with detailed experimental protocols for

the acquisition of such spectra.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 3-Chloro-1H-pyrazol-4-amine.

Table 1: Mass Spectrometry Data
The mass spectrum of 3-Chloro-1H-pyrazol-4-amine is characterized by its molecular ion

peak and various adducts. The exact mass and predicted fragmentation patterns are crucial for

the identification and structural confirmation of the compound.
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Property Value

Molecular Formula C₃H₄ClN₃

Molecular Weight 117.54 g/mol

Monoisotopic Mass 117.0093748 Da[1]

Predicted Ion Adducts m/z

[M+H]⁺ 118.01666

[M+Na]⁺ 139.99860

[M-H]⁻ 116.00210

[M+NH₄]⁺ 135.04320

[M+K]⁺ 155.97254

[M]⁺ 117.00883

Data sourced from PubChem CID 114020.[1]

Table 2: Predicted ¹H NMR Spectral Data
The proton NMR spectrum of 3-Chloro-1H-pyrazol-4-amine is expected to show distinct

signals for the pyrazole ring proton and the amine and imino protons. The chemical shifts are

influenced by the electronic environment of the protons.

Proton Assignment
Predicted Chemical Shift
(δ, ppm)

Multiplicity

C5-H 7.0 - 8.0 Singlet

NH₂ 3.0 - 5.0 Broad Singlet

NH (pyrazole) 10.0 - 13.0 Broad Singlet

Note: Predicted values are based on typical chemical shifts for pyrazole and amine protons.

Actual values may vary depending on the solvent and concentration.
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Table 3: Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum provides information about the carbon framework of the molecule.

The chemical shifts of the carbon atoms in the pyrazole ring are influenced by the

electronegative chlorine and nitrogen atoms.

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C3 140 - 150

C4 110 - 120

C5 125 - 135

Note: Predicted values are based on typical chemical shifts for substituted pyrazoles.

Table 4: Predicted Infrared (IR) Absorption Data
The IR spectrum reveals the functional groups present in the molecule. Key absorptions are

expected for the N-H and C-N bonds of the amine and pyrazole moieties, as well as the C-Cl

bond.

Functional Group
Predicted Absorption
Range (cm⁻¹)

Description of Vibration

N-H Stretch (Amine) 3300 - 3500 Symmetric & Asymmetric

N-H Bend (Amine) 1580 - 1650 Scissoring

C-N Stretch 1250 - 1335 Aromatic Amine

N-H Stretch (Pyrazole) 3100 - 3200

C=C, C=N Stretch 1400 - 1600 Pyrazole Ring

C-Cl Stretch 600 - 800

Note: Predicted values are based on characteristic IR absorption frequencies for similar

functional groups.[2]
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of 5-10 mg of 3-Chloro-1H-pyrazol-4-amine is dissolved in

0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR

tube. Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR

spectrometer.

¹H NMR Acquisition: Proton NMR spectra are acquired with a spectral width of -2 to 14 ppm.

A sufficient number of scans (typically 16 to 64) are averaged to obtain a good signal-to-

noise ratio.

¹³C NMR Acquisition: Carbon-13 NMR spectra are recorded using a proton-decoupled pulse

sequence. A wider spectral width (0 to 200 ppm) is used, and a larger number of scans

(typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced

to the internal TMS standard.

Infrared (IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of

an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

Instrumentation: An FTIR spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.
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Data Processing: The resulting interferogram is Fourier transformed to produce the infrared

spectrum, which is typically plotted as transmittance or absorbance versus wavenumber

(cm⁻¹).

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g.,

methanol or acetonitrile) with 0.1% formic acid to promote ionization.

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or

through a liquid chromatography (LC) system. Mass spectra are acquired in both positive

and negative ion modes over a mass range of m/z 50-500.

Data Analysis: The acquired mass spectra are analyzed to determine the accurate mass of

the molecular ion and its adducts. The isotopic pattern, particularly the presence of the ³⁵Cl

and ³⁷Cl isotopes, is a key identifier for chlorine-containing compounds.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 3-Chloro-1H-pyrazol-4-amine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b176853?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176853?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation

3-Chloro-1H-pyrazol-4-amine

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

FID Acquisition &
Fourier Transform

Interferogram &
Fourier Transform

Ion Detection &
Mass-to-Charge Ratio Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 3-Chloro-1H-pyrazol-4-amine:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176853#spectroscopic-data-of-3-chloro-1h-pyrazol-4-
amine-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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